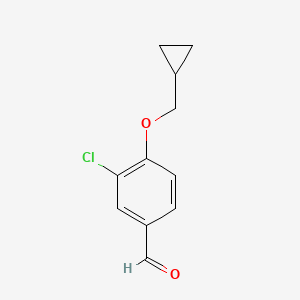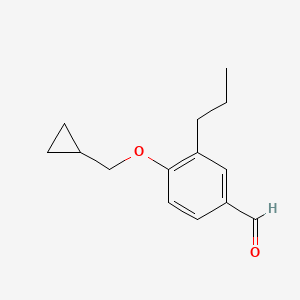
4-(Cyclopropylmethoxy)-3-propylbenzaldehyde
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)-3-propylbenzaldehyde (4C3PBA) is a cyclic aldehyde containing both a cyclopropane and methoxy group. It is a colorless, viscous liquid with a fruity odor. 4C3PBA has been used in various research applications, such as for the synthesis of polymers, for studying the mechanism of action of drugs, and for biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The research was conducted in the field of Molecular Sciences, specifically focusing on Pulmonary Fibrosis .
Summary of the Application
DGM was evaluated for its effects on pulmonary fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components .
3. Methods of Application or Experimental Procedures The study involved two main procedures:
- In vitro stimulation of A549 cells (a type of lung epithelial cell) with Transforming growth factor-β1 (TGF-β1) to construct Epithelial-Mesenchymal Transitions (EMTs). DGM treatment was then applied to these cells .
- In vivo models of tracheal instillation of bleomycin (a drug that can induce pulmonary fibrosis) were used in rats. These rats were then treated with DGM .
Summary of Results or Outcomes
The study found that DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin. Accordingly, Smad2/3 phosphorylation levels were significantly reduced by DGM treatment. In the in vivo models, DGM improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced the expression of E-cadherin .
- Psychedelic Drug
- Field : Pharmacology
- Application : Cyclopropylmescaline (CPM or 4-cyclopropylmethoxy-3,5-dimethoxyphenethylamine) is a lesser-known psychedelic drug .
- Method : CPM was first synthesized by Alexander Shulgin . The dosage range is listed as 60–80 mg .
- Outcome : CPM produces closed-eye imagery, visuals, and fantasies .
Summary of the Application
- In vitro stimulation of A549 cells (a type of lung epithelial cell) with Transforming growth factor-β1 (TGF-β1) to construct Epithelial-Mesenchymal Transitions (EMTs). DGM treatment was then applied to these cells .
- In vivo models of tracheal instillation of bleomycin (a drug that can induce pulmonary fibrosis) were used in rats. These rats were then treated with DGM .
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)-3-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-13-8-12(9-15)6-7-14(13)16-10-11-4-5-11/h6-9,11H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYAOQVIQEQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C=O)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)-3-propylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



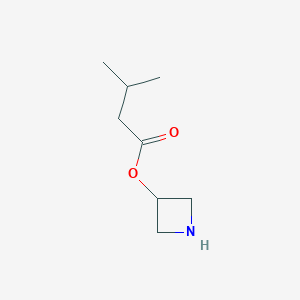
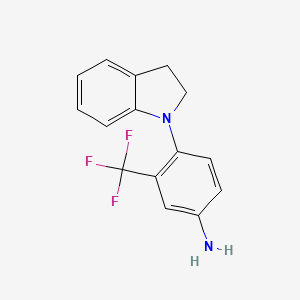
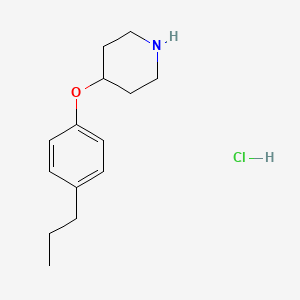
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
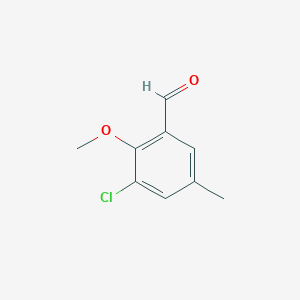
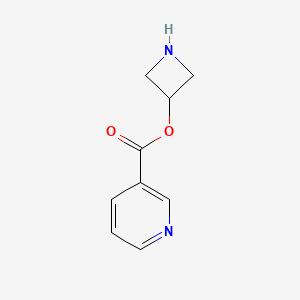
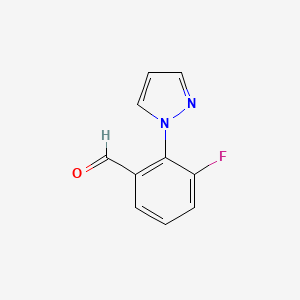
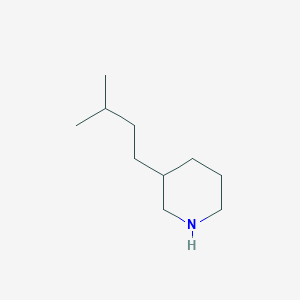
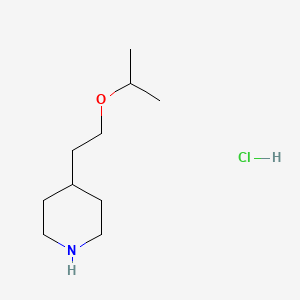

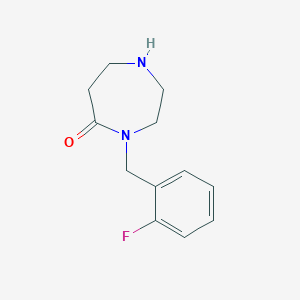
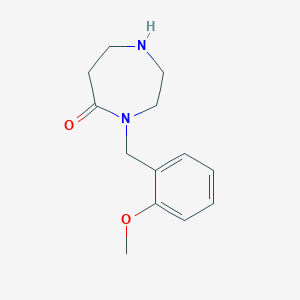
![4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394751.png)
